molecular formula C15H21N3O3 B229525 1-Sec-butyl-4-(4-nitrobenzoyl)piperazine

1-Sec-butyl-4-(4-nitrobenzoyl)piperazine

Cat. No.: B229525
M. Wt: 291.35 g/mol
InChI Key: TWXPRMXUQHHGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Sec-butyl-4-(4-nitrobenzoyl)piperazine is a piperazine derivative characterized by a sec-butyl group at the 1-position and a 4-nitrobenzoyl moiety at the 4-position of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating physicochemical properties, receptor binding, and metabolic stability. The nitro group in the 4-nitrobenzoyl substituent introduces strong electron-withdrawing effects, which may influence electronic distribution, solubility, and biological interactions. This compound’s structural features position it as a candidate for applications in drug discovery, particularly in oncology and receptor-targeted therapies, as suggested by studies on analogous piperazine derivatives .

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

(4-butan-2-ylpiperazin-1-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C15H21N3O3/c1-3-12(2)16-8-10-17(11-9-16)15(19)13-4-6-14(7-5-13)18(20)21/h4-7,12H,3,8-11H2,1-2H3

InChI Key

TWXPRMXUQHHGJM-UHFFFAOYSA-N

SMILES

CCC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Piperazine Core

The substituents on the piperazine ring critically determine molecular interactions and biological activity:

  • Nitrobenzoyl vs. Sulfonyl Groups: Compared to 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (), the nitrobenzoyl group in the target compound introduces a ketone linkage instead of a sulfonyl group.
  • Sec-butyl vs. Benzyl/Chlorobenzhydryl Groups: The sec-butyl substituent at the 1-position provides steric bulk, which may reduce metabolic dealkylation (a common liability in piperazines, as noted in ). In contrast, 1-(4-chlorobenzhydryl)piperazine derivatives () feature aromatic substituents that enhance π-π stacking but may increase susceptibility to oxidative metabolism .
  • Positional Effects : Substitutents at the 4-position (e.g., nitrobenzoyl) are associated with improved receptor selectivity. For instance, dopamine D2 receptor ligands with 2-methoxy or 2-fluoroethoxy groups at the 4-position exhibited 60-fold selectivity over D3 receptors (). The nitrobenzoyl group’s para orientation may similarly optimize binding in target proteins .

Solubility and Physicochemical Properties

Piperazine derivatives with spacers between the core and substituents generally exhibit higher solubility. For example:

Compound Spacer Solubility (μM) at pH 2.0 pKa Source
8a (N-phenylpiperazinyl) None <20 <3.8
8b (N-benzylpiperazinyl) None 60–80 ~5.0
8ac (ethylene spacer) Ethylene >80 6–7

The target compound lacks a spacer, suggesting lower solubility akin to 8a. However, the sec-butyl group’s hydrophobicity may further reduce aqueous solubility, necessitating formulation optimization for in vivo applications .

Metabolic Stability

Piperazines are prone to oxidative metabolism at the N-atoms. However, bulky substituents like sec-butyl may hinder enzymatic access, as seen in CCR5 antagonists where alkyl groups improved oral bioavailability (). In contrast, fluoroquinolones with unsubstituted piperazines underwent rapid MnO2-mediated dealkylation (), suggesting the target compound’s sec-butyl group could mitigate this liability .

Conformational Dynamics

1-(4-Nitrobenzoyl)piperazine derivatives exhibit restricted chair conformations due to the nitro group’s steric and electronic effects ().

Data Tables

Table 1: Receptor Binding Affinity of Selected Piperazine Derivatives

Compound Target Receptor Ki (nM) Selectivity (vs. Related Receptor) Source
Piperidine-substituted 1 hA2AAR 594 None
Piperazine-substituted 3 hA2AAR 58 10-fold vs. piperidine
Aripiprazole derivative 6 D2 0.07 60-fold vs. D3

Table 2: Cytotoxicity of Piperazine Derivatives ()

Compound HEPG2 IC50 (μM) MCF7 IC50 (μM) HCT-116 IC50 (μM)
5a 0.1 0.5 1.2
5b 2.3 3.1 4.8

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